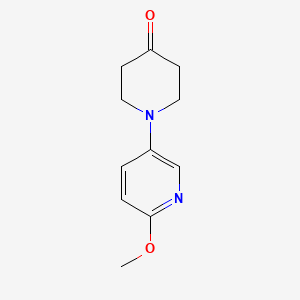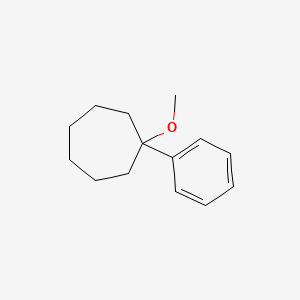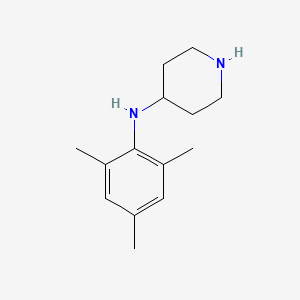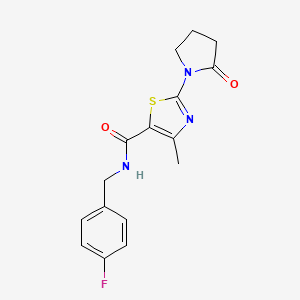
Galactose grease
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Galactose Grease: These compounds are composed of a mono- or disaccharide moiety linked to one hydroxyl group of a fatty alcohol or a phosphorylated alcohol, a hydroxy fatty acid, or to one carboxyl group of a fatty acid (ester linkage) or to an amino alcohol . This compound is a small molecule with a chemical formula of C₁₆H₃₀O₈ and a molecular weight of 350.4046 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Galactose Grease can be synthesized through the hydrolysis of lactose. One method involves dissolving lactose in hot water containing concentrated sulfuric acid, followed by boiling and neutralizing the solution with barium carbonate. The resulting solution is filtered and concentrated, and galactose is crystallized from the syrup by adding a mixture of ethyl and methyl alcohol .
Industrial Production Methods: In industrial settings, galactose can be produced from seaweed-derived residues treated with enzymes. The enzyme-treated residue containing the sugar mixture is concentrated and precipitated to obtain galactose .
Chemical Reactions Analysis
Types of Reactions: Galactose Grease undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. It can also participate in substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Involves the use of water and acids like sulfuric acid.
Oxidation: Can be achieved using oxidizing agents such as potassium permanganate.
Reduction: Involves reducing agents like sodium borohydride.
Substitution: Can occur in the presence of nucleophiles or electrophiles.
Major Products Formed:
Hydrolysis: Produces glucose and galactose.
Oxidation: Results in the formation of galactonic acid.
Reduction: Leads to the production of galactitol.
Substitution: Can yield various substituted galactose derivatives.
Scientific Research Applications
Chemistry: Galactose Grease is used as a ligand in various chemical reactions and as a building block for synthesizing more complex molecules .
Biology: In biological research, galactose is used to study carbohydrate metabolism and its role in cellular processes .
Medicine: It can be used to target cells expressing galactose receptors, such as hepatocytes and specific cancer cells .
Industry: In the food industry, galactose is used to produce lactose-free products for lactose-intolerant individuals. It is also used in the production of prebiotic oligosaccharides .
Mechanism of Action
Galactose Grease exerts its effects by interacting with specific cell receptors, such as galactose receptors on hepatocytes and macrophages. It enhances cellular uptake and improves drug delivery to target cells . In the body, galactose is metabolized to glucose, which serves as an energy source .
Comparison with Similar Compounds
Galacto-oligosaccharides (GOS): Used as prebiotic ingredients in functional foods and pharmaceuticals.
Lactulose: A synthetic disaccharide used in the treatment of constipation and hepatic encephalopathy.
Lactosucrose: Used in the food industry as a low-calorie sweetener.
Lactitol: A sugar alcohol derived from lactose, used as a sweetener.
Lactobionic Acid: Used in cosmetics and pharmaceuticals for its antioxidant properties.
Tagatose: An isomer of galactose, used as a low-calorie sweetener.
Uniqueness: Galactose Grease is unique due to its specific interactions with galactose receptors, making it a valuable tool in targeted drug delivery and diagnostics . Its ability to undergo various chemical reactions also makes it versatile in synthetic chemistry.
Properties
Molecular Formula |
C16H30O8 |
|---|---|
Molecular Weight |
350.40 g/mol |
IUPAC Name |
methyl 9-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxynonanoate |
InChI |
InChI=1S/C16H30O8/c1-22-12(18)8-6-4-2-3-5-7-9-23-16-15(21)14(20)13(19)11(10-17)24-16/h11,13-17,19-21H,2-10H2,1H3/t11-,13+,14+,15-,16-/m1/s1 |
InChI Key |
ZJZBQHWSENWEMY-DZQJYWQESA-N |
Isomeric SMILES |
COC(=O)CCCCCCCCO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |
Canonical SMILES |
COC(=O)CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-{2-[(tert-butyl)amino]ethoxy}-3-methylbenzo[d]furan-2-carboxylate](/img/structure/B8508307.png)

![1-[(3-chlorophenyl)-diphenylmethyl]imidazole](/img/structure/B8508319.png)

![4'-(2-Hydroxyethoxy)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B8508365.png)

![2-[(Furan-2-ylmethyl)-amino]-thiazole-4-carboxylic acid](/img/structure/B8508371.png)







